molecular formula C12H16N2O2 B174028 1-(2-Methoxybenzoyl)piperazine CAS No. 100939-88-6

1-(2-Methoxybenzoyl)piperazine

Cat. No. B174028
CAS RN: 100939-88-6
M. Wt: 220.27 g/mol
InChI Key: QCEOIWAYVGFLBM-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)piperazine is a unique chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxybenzoyl)piperazine is represented by the SMILES string O=C(N1CCNCC1)C2=CC=CC=C2OC . This indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)) .


Physical And Chemical Properties Analysis

1-(2-Methoxybenzoyl)piperazine has a molecular weight of 220.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

  • Radiochemistry and Neurotransmission Studies : [18F]p-MPPF, a derivative of 1-(2-Methoxybenzoyl)piperazine, has been utilized in radiochemistry and neuroimaging studies. It acts as a 5-HT1A antagonist and is used for studying serotonergic neurotransmission in various animal models and humans using positron emission tomography (PET) (Plenevaux et al., 2000).

  • Development of Anticholinesterase Agents : Research on dibenzofuran-piperazine derivatives, including those related to 1-(2-Methoxybenzoyl)piperazine, has shown potential for antiplatelet activity and anticholinesterase activity. These compounds have been synthesized and analyzed for their biological properties (Yurttaş et al., 2016).

  • Cardiotropic Activity Research : Certain derivatives of 1-(2-Methoxybenzoyl)piperazine have been synthesized and shown to possess significant antiarrhythmic activity in various animal models. This research explores the relationship between the structure of these compounds and their cardiotropic activity (Mokrov et al., 2019).

  • Molecular Structure and Supramolecular Assemblies : Studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have provided insights into their molecular structures, showcasing how different halogen substituents influence the formation of one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies (Chinthal et al., 2021).

  • Antimicrobial Activity : Piperazine-based benzothiazolyl-4-thiazolidinones, related to 1-(2-Methoxybenzoyl)piperazine, have shown promising antibacterial effects against both Gram-positive and Gram-negative strains, exhibiting potency greater than some standard drugs (Patel & Park, 2014).

  • Antitumor Activities : A piperazine derivative, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl) piperazine, identified as CB694, has shown potential as an antimitotic agent with significant antitumor activities in various cancer cell lines (Weiderhold et al., 2006).

  • Pharmacological Evaluation for CNS Agents : Structure-activity relationship studies on 4-alkyl-1-(o-methoxyphenyl)piperazines, including analogs of 1-(2-Methoxybenzoyl)piperazine, have demonstrated their potential as central nervous system (CNS) agents, particularly as 5-HT1A receptor antagonists (Mokrosz et al., 1994).

Safety and Hazards

According to the safety data sheet, 1-(2-Methoxybenzoyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOIWAYVGFLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355316
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100939-88-6
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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